1-Allylazetidine-3-ol
Description
1-Allylazetidine-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an allyl group at the 1-position and a hydroxyl group at the 3-position. The allyl group introduces electron-rich and sterically bulky properties, which can influence both the compound’s chemical behavior and its interactions in biological systems.
Properties
IUPAC Name |
1-prop-2-enylazetidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-7-4-6(8)5-7/h2,6,8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSLBICOFFQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Allylazetidine-3-ol with structurally related azetidin-3-ol derivatives, focusing on synthetic methods , physicochemical properties , and applications .
Structural and Electronic Differences
Physicochemical Properties
Key Research Findings and Challenges
- Synthetic Limitations : Bulky substituents (e.g., benzhydryl) reduce reaction yields due to steric hindrance .
- Biological Activity : Azetidin-3-ol derivatives with aromatic groups (benzyl, phenyl) show higher affinity for neurotransmitter receptors compared to alkyl-substituted analogs .
- Computational Insights : Molecular docking studies highlight the importance of the hydroxyl group in hydrogen-bond interactions with biological targets .
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